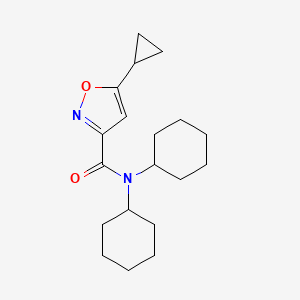

CYM-5541

Descripción

Propiedades

IUPAC Name |

N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c22-19(17-13-18(23-20-17)14-11-12-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h13-16H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKGACIWVAOUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945128-26-7 | |

| Record name | 945128-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Allosteric Binding Site of CYM-5541 on the S1P3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of CYM-5541, a selective allosteric agonist for the Sphingosine-1-Phosphate 3 (S1P3) receptor. This document details the quantitative binding and functional data, outlines key experimental protocols for studying this interaction, and visualizes the associated signaling pathways and experimental workflows.

Introduction to CYM-5541 and the S1P3 Receptor

Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that exerts its effects through a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P3 receptor subtype is implicated in a variety of physiological processes, including cardiovascular function, immune responses, and vascular tone regulation.[1] The development of selective modulators for S1P receptor subtypes is of significant interest for therapeutic applications.

CYM-5541 is a potent and selective allosteric agonist of the S1P3 receptor.[2] Unlike the endogenous ligand S1P, which binds to an orthosteric site, CYM-5541 interacts with a distinct, allosteric site on the receptor.[2][3] This allosteric mechanism of action contributes to its selectivity and presents a unique pharmacological profile. This guide delves into the specifics of this interaction.

Quantitative Data: Binding Affinity and Functional Potency

The interaction of CYM-5541 with the S1P3 receptor has been characterized by various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.

Table 1: Functional Potency of CYM-5541 at the S1P3 Receptor

| Parameter | Value (nM) | Assay Type | Cell Line | Reference |

| EC50 | 72 - 132 | ERK Phosphorylation | CHO | [3] |

| EC50 | 72.3 - 132 | NFAT-β-lactamase reporter | CHO |

Table 2: Selectivity Profile of CYM-5541 across S1P Receptor Subtypes

| Receptor | EC50 | Reference |

| S1P1 | > 10,000 nM | [3] |

| S1P2 | > 50,000 nM | [3] |

| S1P4 | > 50,000 nM | [3] |

| S1P5 | > 25,000 nM | [3] |

Table 3: Inhibitory Constant (Ki) of SPM-242, a Bitopic Antagonist, against CYM-5541

| Compound | Ki (nM) | Assay Type | Note | Reference |

| SPM-242 | 0.25 | Schild Regression Analysis (Functional Assay) | SPM-242 is a bitopic antagonist that occupies both the orthosteric and allosteric sites. This Ki value reflects its competitive antagonism of CYM-5541 activity. | [3] |

The Allosteric Binding Site of CYM-5541

Molecular modeling and site-directed mutagenesis studies have elucidated the allosteric binding pocket for CYM-5541 on the S1P3 receptor.

Key Features of the Binding Site:

-

Distinct from the Orthosteric Site: CYM-5541 occupies a different chemical space within the S1P3 ligand-binding pocket than the endogenous ligand, S1P.[3][4]

-

Hydrophobic Nature: The allosteric pocket is predominantly hydrophobic.[3]

-

Location: The binding site is located in a lower hydrophobic region of the receptor, near transmembrane (TM) helix 6.[3] In contrast, the orthosteric site for S1P is situated around TM helices 1 and 3.[3]

-

Key Residue - Phe263: Phenylalanine at position 263 (F263) has been identified as a critical "gate-keeper" residue for the affinity and efficacy of CYM-5541.[3][4] Mutation of this residue significantly impacts the binding and signaling of CYM-5541.[3]

-

Co-occupancy: Molecular modeling suggests that the S1P3 receptor can accommodate both S1P and CYM-5541 simultaneously.[3]

Binding sites of S1P and CYM-5541 on the S1P3 receptor.

S1P3 Receptor Signaling Pathways Activated by CYM-5541

As a full agonist, CYM-5541 activates downstream signaling cascades upon binding to the S1P3 receptor. The S1P3 receptor is known to couple to multiple G protein families, including Gi, Gq, and G12/13.

Key Signaling Events:

-

ERK Phosphorylation: CYM-5541 stimulation leads to the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.[3]

-

RhoA Activation: Activation of the S1P3 receptor by CYM-5541 and its derivatives has been shown to stimulate the RhoA signaling pathway.

Signaling pathway activated by CYM-5541 through the S1P3 receptor.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of CYM-5541 with the S1P3 receptor.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine if a test compound competes with a radiolabeled ligand for binding to the receptor. In the case of CYM-5541, a competition binding assay with radiolabeled S1P ([³³P]S1P) is performed to demonstrate its allosteric binding nature.

Protocol Outline:

-

Cell Culture: CHO cells stably expressing the human S1P3 receptor are cultured and harvested.

-

Incubation: The cells are incubated with a fixed concentration of [³³P]S1P and increasing concentrations of the unlabeled competitor (e.g., S1P or CYM-5541).

-

Washing: Unbound radioligand is removed by washing the cells with a cold binding buffer.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor to determine if the test compound displaces the radioligand.

Workflow for a radioligand competition binding assay.

ERK Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK pathway by quantifying the level of phosphorylated ERK in response to agonist stimulation.

Protocol Outline:

-

Cell Culture and Starvation: S1P3-expressing cells are cultured and then serum-starved to reduce basal ERK phosphorylation.

-

Stimulation: Cells are stimulated with various concentrations of CYM-5541 or a control agonist for a specific time.

-

Lysis: Cells are lysed to extract total protein.

-

SDS-PAGE and Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by secondary antibodies.

-

Detection and Analysis: The protein bands are visualized, and the band intensities are quantified to determine the ratio of p-ERK to total ERK.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid substitutions into the receptor to identify residues critical for ligand binding and receptor activation. To investigate the role of Phe263, a site-directed mutagenesis study would be performed to mutate this residue to another amino acid (e.g., Alanine or Leucine).

Protocol Outline:

-

Primer Design: Design primers containing the desired mutation in the S1P3 receptor gene.

-

PCR Mutagenesis: Perform PCR using a plasmid containing the wild-type S1P3 cDNA as a template and the mutagenic primers.

-

Template Digestion: Digest the parental, non-mutated DNA template using an enzyme like DpnI.

-

Transformation: Transform the mutated plasmid into competent E. coli for amplification.

-

Verification: Sequence the plasmid DNA to confirm the presence of the desired mutation.

-

Functional Assays: Transfect the mutated receptor into a suitable cell line and perform binding and functional assays to assess the impact of the mutation.

Conclusion

CYM-5541 represents a valuable pharmacological tool for probing the function of the S1P3 receptor. Its allosteric mode of action and high selectivity offer advantages for dissecting the specific roles of S1P3 in various physiological and pathological contexts. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the S1P signaling axis and the development of novel therapeutics targeting the S1P3 receptor. Further investigation into the structural basis of CYM-5541's allosteric modulation will continue to inform the rational design of next-generation S1P3-selective drugs.

References

- 1. Probe Development Efforts for an Allosteric Agonist of the Sphingosine 1-phosphate Receptor 3 (S1P3) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel selective allosteric and bitopic ligands for the S1P(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of CYM-5541, a Selective S1P₃ Receptor Allosteric Agonist

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR), mechanism of action, and key experimental methodologies related to CYM-5541, a potent and selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 3 (S1P₃). The information presented is intended to serve as a detailed resource for professionals engaged in GPCR research and drug discovery.

Introduction to CYM-5541 and the S1P₃ Receptor

Sphingosine-1-phosphate (S1P) is a critical signaling lysophospholipid that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[1] These receptors are involved in a multitude of physiological processes, including immune cell trafficking, vascular development, and cardiac function.[2][3] The S1P₃ receptor, in particular, couples to Gᵢ, Gᵩ, and G₁₂/₁₃ proteins and is a significant regulator of cardiovascular physiology.[2]

The development of subtype-selective ligands is crucial for dissecting the specific functions of each S1P receptor subtype and for creating targeted therapeutics with minimal side effects.[2] CYM-5541 (also known as ML249) emerged from these efforts as a highly selective S1P₃ allosteric agonist.[1][2][4] Unlike the endogenous ligand S1P, CYM-5541 lacks a polar headgroup and binds to a distinct, allosteric site within the receptor.[2][5] This unique binding mode is responsible for its remarkable selectivity over other highly homologous S1P receptor subtypes.[2][3]

This guide delves into the rational design that led to CYM-5541, its detailed activity profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Structure-Activity Relationship (SAR) Analysis

The discovery of CYM-5541 was the result of rational chemical modifications of an initial high-throughput screening hit, N,N-dicyclohexyl-5-(tert-butyl)isoxazole-3-carboxamide (designated as hit 1a ).[1] The SAR study focused on modifying the alkyl substituent at the 5-position of the isoxazole (B147169) ring to optimize potency for S1P₃ and selectivity against S1P₁.[1]

The core scaffold, N,N-dicyclohexyl-isoxazole-3-carboxamide, was maintained while the R-group was varied. The key findings are summarized below:

-

Bulky Alkyl Groups: The initial hit 1a with a tert-butyl group showed modest potency. Replacing it with smaller alkyl groups like isobutyl (5a ), isopropyl (5b ), or methyl (5c ) led to a decrease in potency at the S1P₃ receptor.[1]

-

Cycloalkyl Groups: Introducing cyclic structures at the 5-position proved beneficial. A cyclopentyl analog (5e ) showed slightly improved activity compared to the initial hit.[1] The cyclopropyl (B3062369) derivative, 5f (CYM-5541), was found to be approximately four-fold more potent than the original hit and demonstrated an 18-fold greater selectivity against the S1P₁ receptor.[1]

-

Aromatic Groups: A phenyl derivative, 5g (CYM-5544), was found to be equipotent to CYM-5541 at the S1P₃ receptor but was significantly less selective against S1P₁.[1]

This systematic exploration demonstrated that a small, constrained cyclic group like cyclopropyl at the 5-position of the isoxazole ring is optimal for achieving high potency and selectivity for the S1P₃ receptor within this chemical series.

References

- 1. Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel selective allosteric and bitopic ligands for the S1P(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Biological Evaluation of CYM-5541, a Selective S1P₃ Receptor Allosteric Agonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis, biological activity, and key experimental protocols for CYM-5541, a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 3 (S1P₃). This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction

CYM-5541, with the chemical name N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide, has emerged as a critical chemical probe for elucidating the physiological and pathological roles of the S1P₃ receptor. As a member of the G protein-coupled receptor (GPCR) family, S1P₃ is implicated in a variety of cellular processes, and its modulation is a promising therapeutic strategy for several diseases. CYM-5541's selectivity and allosteric mode of action make it a particularly valuable tool for dissecting S1P₃-mediated signaling pathways. This guide details its synthesis, summarizes its pharmacological properties, and provides protocols for its biological characterization.

Chemical Synthesis of CYM-5541

The synthesis of CYM-5541 is achieved through a straightforward two-step process, beginning with the commercially available 5-cyclopropylisoxazole-3-carboxylic acid, followed by an amide coupling reaction with dicyclohexylamine (B1670486).

Synthesis Pathway

Experimental Protocol: Synthesis of N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide (CYM-5541)

This protocol describes a representative amide coupling reaction for the synthesis of CYM-5541.

Materials:

-

5-Cyclopropylisoxazole-3-carboxylic acid

-

Dicyclohexylamine

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 5-cyclopropylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add dicyclohexylamine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford CYM-5541 as a solid.

Physicochemical and Purity Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₂₈N₂O₂ | |

| Molecular Weight | 316.44 g/mol | |

| CAS Number | 945128-26-7 | |

| Appearance | White to off-white solid | |

| Purity (HPLC) | ≥97% | |

| Solubility | Soluble in DMSO and ethanol | [1] |

| Storage | Store at +4°C |

Biological Activity and Pharmacology

CYM-5541 is a selective allosteric agonist for the S1P₃ receptor. Its unique binding mode, distinct from the orthosteric binding site of the endogenous ligand sphingosine-1-phosphate (S1P), confers its high selectivity.

Pharmacological Data

| Parameter | Value | Receptor Subtype | Reference |

| EC₅₀ | 72-132 nM | S1P₃ | [1][2] |

| EC₅₀ | > 10 µM | S1P₁ | [2] |

| EC₅₀ | > 50 µM | S1P₂ | [2] |

| EC₅₀ | > 25 µM | S1P₅ | [2] |

S1P₃ Receptor Signaling Pathway

Activation of the S1P₃ receptor by an agonist like CYM-5541 initiates a cascade of intracellular signaling events through the coupling to multiple G protein families, including Gᵢ, Gᵩ, and G₁₂/₁₃.[3][4][5] This leads to the modulation of various downstream effectors, culminating in diverse cellular responses.

Key Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity of CYM-5541 to the S1P₃ receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P₃ receptor.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

A serial dilution of unlabeled CYM-5541

-

Cell membrane preparation

-

Radiolabeled S1P ligand (e.g., [³³P]S1P) at a concentration near its K₋d

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Detection: Dry the filter plate and measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the CYM-5541 concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

ERK Phosphorylation Assay

This cell-based assay measures the activation of the ERK/MAPK pathway, a downstream effector of S1P₃ signaling, in response to CYM-5541.

Protocol:

-

Cell Culture: Plate cells expressing the S1P₃ receptor in a 96-well plate and grow to 70-80% confluency.

-

Serum Starvation: Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

-

Compound Treatment: Treat the cells with varying concentrations of CYM-5541 for a predetermined time (e.g., 5-15 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Detection:

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

ELISA-based assays: Utilize commercially available kits for the quantitative measurement of p-ERK in cell lysates.

-

-

Data Analysis: Quantify the levels of p-ERK relative to total ERK. Plot the normalized p-ERK levels against the logarithm of the CYM-5541 concentration and fit the data to a dose-response curve to determine the EC₅₀.

Conclusion

CYM-5541 is a powerful and selective tool for investigating the multifaceted roles of the S1P₃ receptor. This guide provides a foundational framework for its synthesis and biological characterization. The detailed protocols and compiled data herein are intended to facilitate further research into S1P₃ signaling and the development of novel therapeutics targeting this important receptor. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-Phosphate-Specific G Protein-Coupled Receptors as Novel Therapeutic Targets for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling of CYM-5541

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CYM-5541 is a potent and selective synthetic molecule recognized as a full allosteric agonist for the Sphingosine-1-Phosphate Receptor 3 (S1P₃).[1][2] Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), which binds to an orthosteric site, CYM-5541 interacts with a distinct, hydrophobic allosteric pocket within the S1P₃ receptor.[1][3][4] This allosteric binding mechanism confers high selectivity for S1P₃ over other S1P receptor subtypes.[1][2] Activation of S1P₃ by CYM-5541 initiates a cascade of downstream signaling events primarily through the coupling of heterotrimeric G proteins, including Gᵢ, Gᵩ, and G₁₂/₁₃.[3][5] This guide provides a detailed overview of these signaling pathways, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of CYM-5541's mechanism of action.

CYM-5541 Receptor Selectivity and Potency

CYM-5541 exhibits a high degree of selectivity for the S1P₃ receptor. Its potency is significantly lower for other S1P receptor subtypes, making it a valuable tool for isolating and studying S1P₃-specific functions.

Table 1: Potency and Selectivity of CYM-5541 across S1P Receptor Subtypes

| Receptor Subtype | EC₅₀ (nM) | Reference |

|---|---|---|

| S1P₃ | 72 - 132 | [1][2] |

| S1P₁ | > 10,000 | [1] |

| S1P₂ | > 50,000 | [1] |

| S1P₄ | > 50,000 | [1] |

| S1P₅ | > 25,000 |[1] |

EC₅₀ values were determined using an ERK phosphorylation assay in CHO cells stably expressing the respective human S1P receptor subtype.[1]

Core Signaling Pathways Activated by CYM-5541

Upon binding to S1P₃, CYM-5541 stabilizes an active receptor conformation, facilitating the exchange of GDP for GTP on the α-subunit of associated G proteins and their subsequent dissociation. S1P₃ is known to couple to multiple G protein families, leading to the activation of several distinct downstream pathways.[3][5]

Gᵢ-Mediated Signaling

Structural and functional studies have confirmed that CYM-5541 binding to S1P₃ leads to the activation of Gᵢ proteins.[3][6]

-

Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This effect has been demonstrated in HCT116 colon cancer cells, where CYM-5541 treatment significantly reduced intracellular cAMP.[6]

-

Activation of MAPK/ERK Pathway: The Gβγ subunits released from Gᵢ can activate the Ras/Raf/MEK/ERK (MAPK) cascade.[1] CYM-5541 is a full agonist in activating the phosphorylation of ERK1/2 (p42/p44 MAPK), achieving a maximal effect comparable to the endogenous ligand S1P.[1]

Gᵩ-Mediated Signaling

S1P₃ activation is also strongly linked to Gᵩ protein coupling, which initiates signaling through phospholipase C (PLC).

-

Phospholipase C (PLC) Activation: The activated Gαᵩ subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. Assays have confirmed that CYM-5541 induces calcium flux, consistent with Gᵩ activation.[1]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which in turn phosphorylates a wide array of downstream targets, contributing to the activation of transcription factors like NFAT and further modulation of the MAPK/ERK pathway.

Experimental Protocols

The characterization of CYM-5541 signaling has relied on several key in vitro assays.

ERK Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK pathway, a common downstream event for S1P receptors.

-

Cell Culture: CHO-K1 cells stably transfected with human S1P₃ (or other S1P subtypes for selectivity screening) are seeded in 96-well plates and grown to confluence.

-

Starvation: Prior to stimulation, cells are serum-starved for 4-6 hours in a serum-free medium to reduce basal ERK phosphorylation levels.

-

Stimulation: Cells are treated with varying concentrations of CYM-5541 or S1P (as a positive control) for a short duration, typically 5-10 minutes at 37°C.

-

Lysis: The stimulation medium is removed, and cells are lysed with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Detection: Phosphorylated ERK1/2 (p-ERK) levels in the cell lysates are quantified using a sandwich ELISA or a multiplex assay (e.g., MAPmates). This typically involves capturing total ERK and detecting the phosphorylated form with a specific antibody conjugated to a reporter enzyme.

-

Data Analysis: The signal is read on a plate reader, and the data are normalized to controls. EC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[1]

Radioligand Competition Binding Assay

This assay is used to determine if CYM-5541 binds to the same site as the endogenous ligand, S1P.

-

Membrane Preparation: Membranes are prepared from cells overexpressing the S1P₃ receptor.

-

Assay Mixture: A constant concentration of radiolabeled S1P (e.g., [³³P]S1P) is incubated with the prepared membranes in a binding buffer.

-

Competition: Increasing concentrations of a non-radiolabeled competitor (unlabeled S1P, CYM-5541, or other antagonists) are added to the mixture.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: The mixture is rapidly filtered through a filter mat to separate membrane-bound radioligand from the unbound radioligand. The filter is then washed to remove non-specific binding.

-

Detection: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The results are plotted as the percentage of specific binding versus the log concentration of the competitor. CYM-5541 was found to be unable to compete for [³³P]S1P binding, confirming its allosteric binding site.[1]

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium, a hallmark of Gᵩ pathway activation.

-

Cell Loading: S1P₃-expressing cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for approximately 30-60 minutes at 37°C.

-

Stimulation: The baseline fluorescence is measured before the addition of CYM-5541.

-

Detection: Upon addition of the agonist, changes in fluorescence intensity are monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is quantified to determine the concentration-response relationship.[6]

Conclusion

CYM-5541 is a highly selective S1P₃ allosteric agonist that activates multiple downstream signaling pathways through Gᵢ and Gᵩ proteins. Its primary effects include the robust activation of the MAPK/ERK cascade, inhibition of adenylyl cyclase, and mobilization of intracellular calcium. The well-defined selectivity profile and mechanism of action make CYM-5541 an indispensable chemical probe for investigating the physiological and pathological roles of S1P₃ signaling. The experimental frameworks detailed herein provide a basis for further research into the nuanced effects of this compound in various biological systems.

References

- 1. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYM 5541 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 3. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel selective allosteric and bitopic ligands for the S1P(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. Regulator of G protein signaling 2 as a suppressor of sphingosine-1-phosphate 2– and 3–mediated signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

CYM-5541: A Selective S1P3 Receptor Agonist for Research and Drug Discovery

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM-5541 has emerged as a critical pharmacological tool for the investigation of sphingosine-1-phosphate receptor 3 (S1P3) signaling. As a potent and selective allosteric agonist, it offers a unique mechanism of action, distinguishing it from the endogenous ligand, sphingosine-1-phosphate (S1P). This technical guide provides a comprehensive overview of CYM-5541, including its chemical properties, synthesis, and detailed pharmacological profile. We present extensive quantitative data on its receptor affinity, potency, and selectivity in clearly structured tables. Furthermore, this document outlines detailed experimental protocols for key in vitro and in vivo assays to facilitate its use in research and drug development. Diagrams of the S1P3 signaling pathway, experimental workflows, and logical relationships are provided to visually represent the complex biological processes associated with CYM-5541.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive lysophospholipid that regulates a myriad of physiological and pathological processes through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1] The S1P3 receptor subtype is ubiquitously expressed and has been implicated in a diverse range of functions, including cardiovascular regulation, immune cell trafficking, and fibrosis. The development of subtype-selective modulators is crucial for dissecting the specific roles of each S1P receptor and for the development of targeted therapeutics with improved safety profiles.[2][3]

CYM-5541 (also known as ML249) is a potent and selective allosteric agonist of the S1P3 receptor.[4][5] Unlike the orthosteric agonist S1P, CYM-5541 binds to a distinct site on the receptor, offering a different mode of activation and the potential for biased signaling.[2][4] Its high selectivity for S1P3 over other S1P receptor subtypes makes it an invaluable tool for elucidating the specific functions of S1P3.[1]

Chemical Properties and Synthesis

CYM-5541 is chemically known as N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide.[6] Its chemical structure and key properties are summarized below.

| Property | Value |

| Chemical Name | N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide |

| Synonyms | ML249 |

| Molecular Formula | C19H28N2O2 |

| Molecular Weight | 316.44 g/mol |

| CAS Number | 945128-26-7 |

| Appearance | Crystalline solid |

| Solubility | DMSO: ≥ 5 mg/mL, Ethanol: ~15.82 mg/mL |

Synthesis: The synthesis of CYM-5541 and its analogs generally involves the coupling of a 5-cyclopropylisoxazole-3-carboxylic acid core with dicyclohexylamine (B1670486).[7] A general synthetic scheme is outlined below. The isoxazole (B147169) core can be synthesized from a corresponding acetophenone (B1666503) derivative which is treated with dimethyl oxalate (B1200264) and sodium methoxide (B1231860) to form a 1,3-diketone, followed by cyclization with hydroxylamine. The resulting carboxylic acid is then activated, for example with thionyl chloride, and reacted with dicyclohexylamine in the presence of a base like triethylamine (B128534) to yield the final product.

Pharmacological Profile

Potency and Selectivity

CYM-5541 is a potent agonist of the human S1P3 receptor with a half-maximal effective concentration (EC50) in the nanomolar range.[1] It exhibits exceptional selectivity for S1P3 over other S1P receptor subtypes.[1]

| Receptor Subtype | EC50 (nM) | Reference |

| S1P3 | 72 - 132 | [1] |

| S1P1 | > 10,000 | [1] |

| S1P2 | > 50,000 | [1] |

| S1P4 | > 50,000 | [1] |

| S1P5 | > 25,000 | [1] |

Mechanism of Action: Allosteric Agonism

CYM-5541 functions as an allosteric agonist, meaning it binds to a site on the S1P3 receptor that is distinct from the orthosteric binding site of the endogenous ligand, S1P.[2][4] This allosteric binding site is located in a hydrophobic pocket near transmembrane helices 3 and 6.[2] Cryo-electron microscopy studies have revealed that CYM-5541 interacts with key residues such as F119 and F263, which are crucial for its affinity and efficacy.[2] This allosteric mechanism allows CYM-5541 to activate the receptor independently of S1P and may contribute to its high subtype selectivity, as the allosteric pocket is less conserved among S1P receptor subtypes compared to the orthosteric site.[2][4]

S1P3 Signaling Pathways

Activation of the S1P3 receptor by CYM-5541 initiates a cascade of intracellular signaling events. S1P3 is known to couple to multiple G protein families, including Gi/o, Gq/11, and G12/13.[8] This promiscuous coupling leads to the activation of diverse downstream effector pathways.

Key downstream signaling events initiated by CYM-5541 binding to S1P3 include:

-

ERK Phosphorylation: CYM-5541 is a full agonist for ERK phosphorylation, achieving a maximal response comparable to that of S1P.[4]

-

Calcium Mobilization: Activation of the Gq/11 pathway by S1P3 leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores.[4]

-

RhoA Activation: S1P3 coupling to G12/13 activates the small GTPase RhoA, which plays a role in regulating the actin cytoskeleton and has been implicated in cardiovascular functions.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of CYM-5541.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of CYM-5541 to the S1P3 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells stably expressing the human S1P3 receptor.

-

[³³P]S1P (Radioligand).

-

CYM-5541 (unlabeled competitor).

-

Binding Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 15 mM NaF, 0.5 mM EDTA, 1 mM Na3VO4, 0.5% fatty acid-free bovine serum albumin (BSA), and protease inhibitor cocktail.[5]

-

Wash Buffer: Cold Binding Buffer.

-

Scintillation fluid.

-

Glass fiber filter mats.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of CYM-5541 in Binding Buffer.

-

In a 96-well plate, add cell membranes, [³³P]S1P (at a final concentration near its Kd), and varying concentrations of CYM-5541.

-

For non-specific binding control wells, add a high concentration of unlabeled S1P.

-

Incubate the plate at 4°C for 30 minutes.[5]

-

Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters three times with cold Wash Buffer to remove unbound radioligand.[5]

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value of CYM-5541, which can then be converted to a Ki value.

ERK Phosphorylation Assay (In-Cell Western)

This assay quantifies the phosphorylation of ERK1/2 in response to S1P3 activation by CYM-5541.

Materials:

-

CHO-K1 cells stably expressing the human S1P3 receptor.

-

Serum-free cell culture medium.

-

CYM-5541.

-

Fixing solution (e.g., 4% formaldehyde (B43269) in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Fluorescently labeled secondary antibodies.

-

Imaging system capable of detecting fluorescence in microplates.

Procedure:

-

Seed CHO-S1P3 cells in a 96-well plate and grow to confluence.

-

Serum-starve the cells for 4-24 hours prior to the experiment.

-

Treat the cells with various concentrations of CYM-5541 for a specified time (e.g., 5-10 minutes) at 37°C.

-

Fix the cells with fixing solution for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 20 minutes.

-

Block non-specific binding sites with blocking buffer for 1 hour.

-

Incubate the cells with a mixture of anti-phospho-ERK1/2 and anti-total-ERK1/2 primary antibodies overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

-

Wash the cells with PBS.

-

Acquire images and quantify the fluorescence intensity for both phospho-ERK and total-ERK using an appropriate imaging system.

-

Normalize the phospho-ERK signal to the total-ERK signal and plot the dose-response curve to determine the EC50 of CYM-5541.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following S1P3 activation.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human S1P3 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

CYM-5541.

-

Fluorescence microplate reader with an injection system.

Procedure:

-

Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (typically for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence microplate reader.

-

Establish a baseline fluorescence reading.

-

Inject various concentrations of CYM-5541 into the wells and immediately begin recording the fluorescence signal over time.

-

The peak fluorescence intensity is used to determine the response.

-

Plot the dose-response curve to calculate the EC50 of CYM-5541 for calcium mobilization.

Experimental Workflow

A typical workflow for the characterization of a selective GPCR agonist like CYM-5541 involves a tiered approach, starting with primary screening and progressing to more detailed in vitro and in vivo characterization.

Conclusion

CYM-5541 is a highly selective and potent allosteric agonist of the S1P3 receptor. Its unique mechanism of action and well-characterized pharmacological profile make it an indispensable tool for researchers investigating the physiological and pathological roles of S1P3 signaling. The detailed experimental protocols and structured data presented in this guide are intended to facilitate the effective use of CYM-5541 in both basic research and drug discovery programs targeting the S1P3 receptor. Further studies with this valuable chemical probe will continue to unravel the complexities of S1P3 biology and its potential as a therapeutic target.

References

- 1. Bitopic Sphingosine 1-Phosphate Receptor 3 (S1P3) Antagonist Rescue from Complete Heart Block: Pharmacological and Genetic Evidence for Direct S1P3 Regulation of Mouse Cardiac Conduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selecting against S1P3 enhances the acute cardiovascular tolerability of 3-(N-benzyl)aminopropylphosphonic acid S1P receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 9. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Modulation of the Sphingosine-1-Phosphate Receptor 3 (S1P3) by CYM-5541: A Technical Guide

Introduction

Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that orchestrates a multitude of physiological and pathological processes through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The S1P3 receptor subtype is of particular interest due to its involvement in diverse cellular functions, including cardiovascular regulation, immune cell trafficking, and fibrosis. The development of selective modulators for S1P receptors is a key objective in drug discovery. CYM-5541 has emerged as a potent and selective allosteric agonist for the S1P3 receptor. This technical guide provides a comprehensive overview of the allosteric modulation of S1P3 by CYM-5541, detailing its pharmacological properties, the signaling pathways it activates, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Quantitative Pharmacology of CYM-5541

The pharmacological profile of CYM-5541 has been characterized through various in vitro assays, revealing its high potency and selectivity for the S1P3 receptor.

| Parameter | Value | Receptor Subtype | Assay Type | Reference |

| EC50 | 72 - 132 nM | Human S1P3 | ERK Phosphorylation | [1][2] |

| EC50 | > 10 µM | Human S1P1 | ERK Phosphorylation | [1][2] |

| EC50 | > 50 µM | Human S1P2 | ERK Phosphorylation | [1][2] |

| EC50 | > 50 µM | Human S1P4 | ERK Phosphorylation | [1][2] |

| EC50 | > 25 µM | Human S1P5 | ERK Phosphorylation | [1][2] |

Table 1: Potency and Selectivity of CYM-5541 at S1P Receptors. This table summarizes the half-maximal effective concentration (EC50) values of CYM-5541 at the different S1P receptor subtypes, as determined by ERK phosphorylation assays. The data clearly demonstrates the high selectivity of CYM-5541 for S1P3.

Allosteric Binding Site of CYM-5541

Biochemical and structural studies have elucidated that CYM-5541 binds to an allosteric site on the S1P3 receptor, distinct from the orthosteric binding pocket of the endogenous ligand S1P.[1][3] This allosteric binding is a key determinant of its selectivity.

| Residue | Location | Role in CYM-5541 Binding | Reference |

| Phe263 (F263) | Transmembrane Helix 6 (TM6) | Key "gate-keeper" residue for affinity and efficacy. | [1][3] |

| Phe119 (F119) | Transmembrane Helix 3 (TM3) | Forms direct interactions with CYM-5541, tethering TM3 and TM6. | [4] |

Table 2: Key Residues in the Allosteric Binding Site of CYM-5541 on S1P3. This table highlights the critical amino acid residues within the S1P3 receptor that are essential for the binding and agonistic activity of CYM-5541.

Signaling Pathways Modulated by CYM-5541

As an agonist, CYM-5541 activates downstream signaling cascades upon binding to S1P3. The primary signaling pathways implicated include the Gαi and Gα12/13 pathways, leading to the activation of the Ras-ERK and RhoA pathways, respectively.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the allosteric modulation of S1P3 by CYM-5541.

Radioligand Binding Assay

This assay is used to determine if CYM-5541 competes with the natural ligand S1P for the same binding site.

Objective: To assess whether CYM-5541 binds to the orthosteric site of S1P3.

Materials:

-

CHO-K1 cells stably expressing human S1P3.

-

[³³P]S1P (radiolabeled orthosteric agonist).

-

Unlabeled S1P.

-

CYM-5541.

-

Binding Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 15 mM NaF, 0.5 mM EDTA, 1 mM Na₃VO₄, 0.5% fatty acid-free bovine serum albumin (BSA), and protease inhibitor cocktail.

-

Wash Buffer: Ice-cold Binding Buffer.

-

Lysis Buffer: 0.5% SDS.

-

Scintillation counter.

Procedure:

-

Culture CHO-K1 cells stably expressing S1P3 in appropriate growth medium.

-

Serum-starve the cells for 4 hours prior to the assay.

-

Incubate the cells at 4°C for 30 minutes in Binding Buffer containing 0.1 nM [³³P]S1P and increasing concentrations of either unlabeled S1P (positive control for competition) or CYM-5541.

-

Wash the cells three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Lyse the cells with Lysis Buffer.

-

Measure the cell-bound radioactivity using a liquid scintillation counter.

-

Data Analysis: The data is normalized with 100% binding defined as the radioactivity in the absence of a competing ligand. A competition curve is generated to determine if CYM-5541 displaces [³³P]S1P.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to S1P3 upon agonist stimulation.

Objective: To determine the ability of CYM-5541 to activate G proteins through S1P3.

Materials:

-

Membranes from cells expressing S1P3.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP.

-

CYM-5541.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 0.1% BSA.

-

Stop Solution: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM MgCl₂, 10 µM GTP.

-

Filter plates and cell harvester.

Procedure:

-

Prepare cell membranes from S1P3-expressing cells.

-

In a 96-well plate, combine cell membranes, GDP (to ensure G proteins are in the inactive state), and varying concentrations of CYM-5541 in Assay Buffer.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through filter plates using a cell harvester, followed by washing with ice-cold Stop Solution.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of CYM-5541 to determine the EC50 for G protein activation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration, a downstream event of Gq-coupled S1P3 activation.

Objective: To assess the functional consequence of S1P3 activation by CYM-5541 through the Gq pathway.

Materials:

-

S1P3-expressing cells (e.g., CHO or HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer.

-

CYM-5541.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate S1P3-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 for 1 hour at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject varying concentrations of CYM-5541 into the wells and immediately begin kinetic reading of fluorescence intensity.

-

Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium mobilization, is plotted against the concentration of CYM-5541 to determine the EC50.

ERK Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK pathway, a common downstream signaling event for many GPCRs, including S1P3.

Objective: To measure the potency of CYM-5541 in activating the ERK signaling cascade via S1P3.

Materials:

-

S1P3-expressing cells (e.g., CHO-K1).

-

Serum-free medium.

-

CYM-5541.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Antibodies: primary antibody against phosphorylated ERK (p-ERK) and a secondary antibody conjugated to a detectable label (e.g., HRP).

-

Detection reagent (e.g., chemiluminescent substrate).

-

Western blot apparatus or ELISA plate reader.

Procedure:

-

Seed S1P3-expressing cells and grow to sub-confluency.

-

Serum-starve the cells for 4-16 hours.

-

Stimulate the cells with various concentrations of CYM-5541 for a defined period (e.g., 5-15 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration for normalization.

-

Detect p-ERK levels using Western blotting or a cell-based ELISA format.

-

Data Analysis: Quantify the p-ERK signal and normalize it to total ERK or a housekeeping protein. Plot the normalized p-ERK levels against the CYM-5541 concentration to calculate the EC50.

Logical Relationship of Experimental Findings

The combination of these experimental approaches provides a comprehensive understanding of CYM-5541's mechanism of action.

Conclusion

CYM-5541 is a valuable pharmacological tool for studying the physiological and pathological roles of the S1P3 receptor. Its high potency and selectivity, derived from its unique allosteric binding mode, make it a lead compound for the potential development of therapeutic agents targeting S1P3-mediated pathways. The experimental protocols detailed in this guide provide a robust framework for the characterization of CYM-5541 and other novel S1P3 modulators. A thorough understanding of its allosteric mechanism of action will continue to drive the design of next-generation S1P receptor therapeutics with improved selectivity and efficacy.

References

CYM-5541 molecular formula and weight

An In-depth Technical Guide to CYM-5541

Introduction

CYM-5541 is a potent and highly selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 3 (S1P₃).[1][2] As a member of the N,N-dicyclohexyl-5-alkylisoxazole-3-carboxamide chemical class, it was identified through rational chemical modifications of initial screening hits. Unlike the endogenous ligand sphingosine-1-phosphate (S1P), CYM-5541 binds to a distinct, allosteric site within the S1P₃ receptor.[1][3][4] This unique binding mode confers exquisite selectivity over other S1P receptor subtypes, making CYM-5541 an invaluable pharmacological tool for elucidating the specific biological functions and therapeutic potential of the S1P₃ receptor. This guide provides a comprehensive overview of its molecular characteristics, biological activity, and experimental applications.

Physicochemical Properties

CYM-5541 is a small molecule modulator with well-defined chemical properties.[5] Its formal chemical name is N,N-dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide.[5][6] Key quantitative data are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₉H₂₈N₂O₂ | [1][2][5][6] |

| Molecular Weight | 316.44 g/mol | [1][2][6] |

| CAS Number | 945128-26-7 | [1][5][6] |

| Purity | ≥97% (HPLC) | [1] |

| Appearance | Crystalline solid | [5] |

| Synonyms | ML-249, CID-17253208 | [5][6] |

Biological Activity and Selectivity

CYM-5541 functions as a full allosteric agonist of the S1P₃ receptor.[3] It demonstrates high potency and remarkable selectivity against other S1P receptor subtypes, showing no significant activity at S1P₁, S1P₂, S1P₄, and S1P₅ receptors at concentrations up to 10 μM.[1] This selectivity is attributed to its binding to a novel allosteric hydrophobic pocket, which is distinct from the orthosteric binding site of the endogenous ligand S1P.[3][4][7]

| Receptor Target | Activity (EC₅₀) | References |

| S1P₃ | 72 - 132 nM | [1][2][3] |

| S1P₁ | > 10 µM | [1][2] |

| S1P₂ | > 50 µM | [2] |

| S1P₄ | > 50 µM | [2] |

| S1P₅ | > 25 µM | [2] |

S1P₃ Signaling Pathway

Sphingosine-1-phosphate (S1P) receptors are G-protein coupled receptors (GPCRs) that regulate crucial physiological processes.[8][9] Upon binding, CYM-5541 activates the S1P₃ receptor, initiating downstream signaling cascades. S1P₃ is known to couple with Gᵢ, Gᵩ, and G₁₂/₁₃ proteins.[10] The activation of these pathways, such as the ERK phosphorylation cascade, can be used to quantify the agonistic effects of CYM-5541.[3]

Caption: Allosteric activation of the S1P₃ receptor by CYM-5541 and subsequent G-protein signaling.

Experimental Protocols

Preparation of Stock Solutions

Due to its hydrophobic nature, CYM-5541 requires dissolution in an organic solvent before dilution in aqueous buffers.

-

Solvents : Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695).[1][6]

-

Procedure :

-

Prepare a high-concentration stock solution by dissolving CYM-5541 powder in fresh DMSO (e.g., up to 32 mg/mL) or ethanol (e.g., up to 15 mg/mL).[2][6]

-

Vortex thoroughly to ensure complete dissolution.

-

For cellular assays, further dilute the stock solution into the desired aqueous buffer or cell culture medium to achieve the final working concentration.

-

-

Storage : Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month.[2][6]

ERK Phosphorylation Assay

This assay is used to quantify the agonist-induced activation of the S1P₃ receptor by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

-

Cell Line : CHO (Chinese Hamster Ovary) cells stably expressing the human S1P₃ receptor are commonly used.[3]

-

Methodology :

-

Cell Culture : Plate the S1P₃-expressing CHO cells in appropriate multi-well plates and grow to a suitable confluency.

-

Starvation : Prior to stimulation, starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.

-

Stimulation : Treat the cells with increasing concentrations of CYM-5541 (or S1P as a control) for a short period (e.g., 5-10 minutes) at 37°C.

-

Lysis : Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Detection : Analyze the cell lysates for phosphorylated ERK (p-ERK) and total ERK levels using methods such as ELISA, Western Blot, or multiplex assays.[3]

-

Analysis : Quantify the p-ERK/total ERK ratio and plot the results as a dose-response curve to determine the EC₅₀ value of CYM-5541.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for characterizing the activity of CYM-5541, from initial compound handling to final data analysis.

Caption: General workflow for assessing the in vitro potency of CYM-5541.

Binding and Mechanism of Action

Studies combining site-directed mutagenesis, molecular modeling, and ligand competition assays have elucidated the unique binding mechanism of CYM-5541.[3][4][7]

-

Allosteric Binding : CYM-5541 occupies a different chemical space within the S1P₃ ligand-binding pocket than the endogenous agonist S1P.[3][4][7] It binds to a hydrophobic site, and its activity is critically dependent on interactions with specific residues, such as Phenylalanine 263 (F263), which acts as a key "gate-keeper" for the allosteric site.[3][4][7][10]

-

Structural Insights : Cryo-electron microscopy has shown that CYM-5541 tethers transmembrane helices TM3 and TM6 through direct interactions, contributing to receptor activation.[10] This mechanism, which does not rely on a polar headgroup like S1P, is fundamental to its high selectivity for the S1P₃ subtype within the highly conserved S1P receptor family.[3][4][7]

Conclusion

CYM-5541 is a well-characterized and highly selective S1P₃ allosteric agonist. Its distinct physicochemical properties and specific mechanism of action make it an essential tool for researchers in pharmacology and drug development. The detailed protocols and data presented in this guide offer a solid foundation for utilizing CYM-5541 to investigate the nuanced roles of S1P₃ signaling in various physiological and pathological contexts.

References

- 1. CYM 5541 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel selective allosteric and bitopic ligands for the S1P(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. astorscientific.us [astorscientific.us]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of CYM-5541: A Selective S1P3 Receptor Allosteric Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and development of CYM-5541, a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3). Initially identified through high-throughput screening, CYM-5541, with the chemical name N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide, has been characterized as a valuable pharmacological tool for elucidating the physiological and pathological roles of the S1P3 receptor. This document provides a comprehensive overview of its discovery, mechanism of action, and key experimental data, including detailed methodologies and signaling pathways.

Introduction to S1P Receptors and the Significance of S1P3

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of cellular processes, including cell growth, survival, migration, and differentiation, by activating a family of five G protein-coupled receptors (GPCRs): S1P1-5.[1] These receptors are expressed in various tissues and play crucial roles in the immune, cardiovascular, and central nervous systems.[1][2] The S1P3 receptor, in particular, is implicated in diverse physiological functions such as the regulation of heart rate, vascular tone, and inflammatory responses.[3] Consequently, selective modulators of S1P3 are of significant interest for therapeutic applications in cardiovascular diseases, autoimmune disorders, and cancer.[4][5]

Discovery of CYM-5541

CYM-5541 was identified from a high-throughput screening of the Molecular Libraries Small Molecule Repository (MLSMR).[6] The initial hit, a series of dicyclohexyl amides, showed selectivity for S1P3 over the S1P1 receptor.[7] Subsequent rational chemical modifications and structure-activity relationship (SAR) studies led to the synthesis and optimization of CYM-5541 (also referred to as ML249) as a potent and highly selective S1P3 agonist.[6]

Chemical Structure

-

Chemical Name: N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide[8]

-

Molecular Formula: C19H28N2O2[8]

-

Molecular Weight: 316.44 g/mol [8]

-

CAS Number: 945128-26-7[8]

Mechanism of Action: An Allosteric Agonist

CYM-5541 is characterized as an allosteric agonist of the S1P3 receptor.[7] Unlike the endogenous orthosteric ligand S1P, which binds to a pocket accessible from the extracellular space, CYM-5541 binds to a distinct, hydrophobic allosteric site within the transmembrane domain of the receptor.[7][9] This allosteric binding mode confers its high selectivity for S1P3 over other S1P receptor subtypes.[7]

Competition binding assays have demonstrated that CYM-5541 does not displace the binding of radiolabeled S1P to the S1P3 receptor, confirming its allosteric nature.[7] Site-directed mutagenesis studies have identified Phe263 as a critical "gate-keeper" residue within the allosteric pocket, essential for the affinity and efficacy of CYM-5541.[5][7] Cryo-electron microscopy studies have further elucidated the binding pose of CYM-5541, showing interactions with F119 and F263, which tether transmembrane helices 3 and 6, contributing to receptor activation.[9]

Quantitative Data

The following tables summarize the key quantitative data for CYM-5541.

Table 1: Potency of CYM-5541 at the S1P3 Receptor

| Parameter | Value (nM) | Assay |

| EC50 | 72 - 132 | ERK Phosphorylation[7] |

Table 2: Selectivity of CYM-5541 for S1P Receptor Subtypes

| Receptor | EC50 (µM) |

| S1P1 | > 10 |

| S1P2 | > 50 |

| S1P3 | 0.072 - 0.132 |

| S1P4 | > 50 |

| S1P5 | > 25 |

| Data from ERK phosphorylation assays.[7] |

Table 3: Physicochemical Properties of CYM-5541

| Property | Value |

| Purity | ≥97% (HPLC)[8] |

| Solubility (DMSO) | 100 mM (31.64 mg/mL)[8] |

| Solubility (Ethanol) | 50 mM (15.82 mg/mL)[8] |

Experimental Protocols

Synthesis of N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide (CYM-5541)

While a specific, detailed synthesis protocol from a primary source is not publicly available, a plausible synthetic route can be derived from the synthesis of similar isoxazole-3-carboxamides. The general approach involves the formation of the isoxazole (B147169) core followed by amidation.

Step 1: Synthesis of 5-cyclopropylisoxazole-3-carboxylic acid This intermediate can be synthesized through a [3+2] cycloaddition reaction between a cyclopropyl-substituted alkyne and a nitrile oxide, or by other established methods for isoxazole synthesis.

Step 2: Amidation to form CYM-5541

-

Dissolve 5-cyclopropylisoxazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Add dicyclohexylamine (B1670486) (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield pure N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide.

ERK Phosphorylation Assay

This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway downstream of S1P3 receptor activation.

-

Cell Culture: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human S1P3 receptor into 96-well plates and grow to 80-90% confluency.

-

Serum Starvation: Prior to the assay, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal ERK phosphorylation.

-

Compound Treatment: Prepare serial dilutions of CYM-5541 in serum-free media. Add the compound solutions to the cells and incubate for 5-10 minutes at 37°C.

-

Cell Lysis: After incubation, aspirate the media and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using a plate-based immunoassay, such as an In-Cell Western assay or an ELISA.

-

In-Cell Western: Fix and permeabilize the cells in the plate. Incubate with primary antibodies against p-ERK and total ERK, followed by incubation with species-specific secondary antibodies conjugated to different fluorophores. The fluorescence intensity is then read on a plate reader.

-

ELISA: Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for ERK. Detect p-ERK and total ERK using specific detection antibodies and a colorimetric or chemiluminescent substrate.

-

-

Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the logarithm of the CYM-5541 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Radioligand Binding Assay (Competition)

This assay is used to determine if a test compound binds to the same site as the radiolabeled ligand.

-

Membrane Preparation: Prepare cell membranes from CHO cells overexpressing the S1P3 receptor by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled S1P ligand (e.g., [33P]S1P), and varying concentrations of the unlabeled competitor (CYM-5541 or unlabeled S1P as a positive control).

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration at which the competitor inhibits 50% of the specific binding of the radioligand is the IC50 value. For CYM-5541, no competition is observed, indicating an allosteric binding site.

Signaling Pathways and Experimental Workflows

CYM-5541-Mediated S1P3 Signaling Pathway

Caption: CYM-5541 allosterically activates the S1P3 receptor, leading to the activation of multiple G proteins and downstream signaling cascades.

Experimental Workflow for ERK Phosphorylation Assay

Caption: Workflow for determining the potency of CYM-5541 by measuring ERK phosphorylation.

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Workflow for assessing the binding mode of CYM-5541 using a radioligand competition assay.

In Vivo Studies and Clinical Development

To date, there is limited publicly available information regarding in vivo efficacy studies or clinical trials of CYM-5541. The compound has primarily been utilized as a research tool to investigate the specific functions of the S1P3 receptor in various preclinical models. Its physicochemical properties, such as low aqueous solubility, may have limited its progression into extensive in vivo and clinical development.[7]

Conclusion

CYM-5541 is a landmark discovery in the field of S1P receptor pharmacology. As a potent, selective, and allosteric agonist of the S1P3 receptor, it has provided researchers with an invaluable tool to dissect the complex biology of this receptor. The data and methodologies presented in this guide offer a comprehensive resource for scientists and professionals in drug development who are interested in the S1P3 receptor as a therapeutic target. Further optimization of the physicochemical properties of CYM-5541 or the discovery of new S1P3 modulators based on its structure could pave the way for novel therapies for a range of human diseases.

References

- 1. A Novel Function of Sphingolipid Signaling via S1PR3 in Hematopoietic and Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are S1PR3 modulators and how do they work? [synapse.patsnap.com]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYM 5541 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 9. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CYM-5541 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM-5541 is a potent and selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 3 (S1P3), a member of the G protein-coupled receptor (GPCR) family.[1][2][3] As an allosteric agonist, CYM-5541 binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, sphingosine-1-phosphate (S1P).[1][4] This characteristic, along with its high selectivity for S1P3, makes CYM-5541 a valuable tool for investigating the physiological and pathological roles of S1P3 signaling. These application notes provide detailed protocols for a panel of in vitro cell-based assays to characterize the activity of CYM-5541 and similar compounds targeting the S1P3 receptor.

Mechanism of Action and Signaling Pathways

CYM-5541 activates the S1P3 receptor, which is known to couple to multiple G protein families, primarily Gαi and Gαq.[5] Activation of these pathways leads to a variety of downstream cellular responses:

-

Gαi Coupling: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gαq Coupling: Activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).

-

Downstream Kinase Activation: Both Gαi and Gαq pathways can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinase (ERK).[1]

The following diagram illustrates the primary signaling pathways activated by CYM-5541 upon binding to the S1P3 receptor.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for CYM-5541.

| Parameter | Receptor | Value | Reference |

| EC50 | S1P3 | 72 - 132 nM | [1][2][3][6] |

| Selectivity | S1P1 | > 10 µM | [1][3][6] |

| S1P2 | > 50 µM | [1][3][6] | |

| S1P4 | > 50 µM | [1][3][6] | |

| S1P5 | > 25 µM | [1][3][6] |

Experimental Protocols

This section provides detailed protocols for key in vitro cell-based assays to characterize the activity of CYM-5541. The following diagram provides a general workflow for these assays.

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2 (p44/42 MAPK) as a downstream indicator of S1P3 receptor activation.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human S1P3.

-

Cell culture medium (e.g., DMEM/F-12) with 10% FBS.

-

Serum-free medium.

-

CYM-5541 stock solution (in DMSO).

-

S1P (positive control).

-

96-well cell culture plates.

-

Lysis buffer (containing protease and phosphatase inhibitors).

-

Phospho-ERK1/2 and total ERK1/2 antibodies.

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

Western blot reagents and equipment or a commercial ELISA kit for pERK.

Protocol (Western Blotting):

-

Cell Seeding: Seed S1P3-expressing cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Serum Starvation: Once cells are confluent, replace the growth medium with serum-free medium and incubate for 4-12 hours to reduce basal ERK phosphorylation.

-

Compound Preparation: Prepare serial dilutions of CYM-5541 and S1P in serum-free medium. Include a vehicle control (DMSO).

-

Cell Treatment: Aspirate the serum-free medium and add the prepared compound dilutions to the cells. Incubate for 5-10 minutes at 37°C.

-

Cell Lysis: Place the plate on ice, remove the treatment medium, and add 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with a secondary antibody.

-

Detect the signal using an appropriate substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal. Plot the normalized signal against the logarithm of the agonist concentration to determine the EC50 value.

Calcium Mobilization Assay